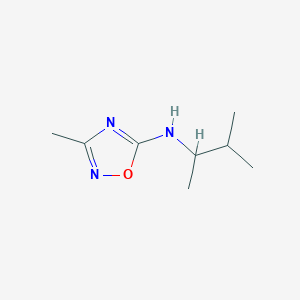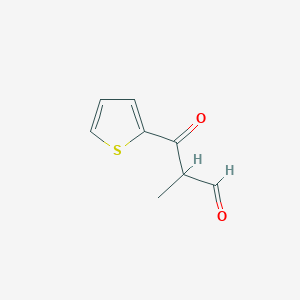
2-Methyl-3-oxo-3-(thiophen-2-YL)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-oxo-3-(thiophen-2-YL)propanal is an organic compound featuring a thiophene ring, a ketone group, and an aldehyde group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-oxo-3-(thiophen-2-YL)propanal can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction yields the desired product through an aldol condensation followed by dehydration.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-oxo-3-(thiophen-2-YL)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: 2-Methyl-3-oxo-3-(thiophen-2-YL)propanoic acid.
Reduction: 2-Methyl-3-hydroxy-3-(thiophen-2-YL)propanal.
Substitution: 2-Bromo-3-oxo-3-(thiophen-2-YL)propanal.
Scientific Research Applications
2-Methyl-3-oxo-3-(thiophen-2-YL)propanal has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs, including those targeting neurological disorders and inflammation.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-3-(thiophen-2-YL)propanal involves its interaction with various molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function and stability.
Comparison with Similar Compounds
- 3-Oxo-3-(2-thienyl)propanenitrile
- Methyl 3-oxo-3-(thiophen-2-YL)propanoate
- 3-Oxo-3-thiophen-2-yl-propionic acid methyl ester
Comparison: 2-Methyl-3-oxo-3-(thiophen-2-YL)propanal is unique due to the presence of both an aldehyde and a ketone group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The thiophene ring also imparts specific electronic properties that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H8O2S |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
2-methyl-3-oxo-3-thiophen-2-ylpropanal |
InChI |
InChI=1S/C8H8O2S/c1-6(5-9)8(10)7-3-2-4-11-7/h2-6H,1H3 |
InChI Key |
PLHDRXVHTYEXIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{Bicyclo[4.1.0]heptan-7-yl}propanoic acid](/img/structure/B13277587.png)
![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea](/img/structure/B13277589.png)
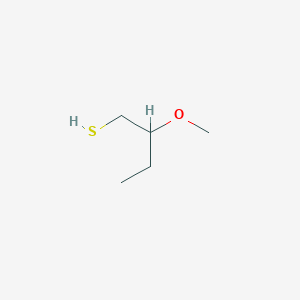




![2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13277612.png)
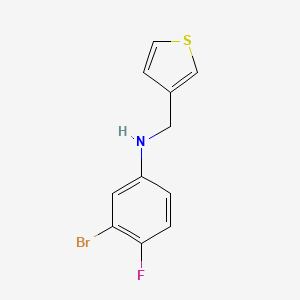
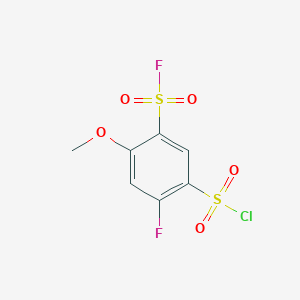
![2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine](/img/structure/B13277635.png)
![1-{[(2-Methyloxolan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13277649.png)
